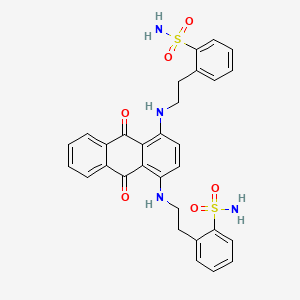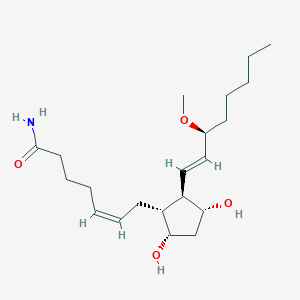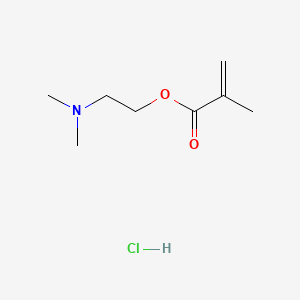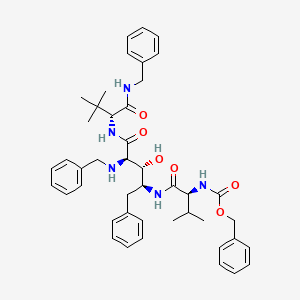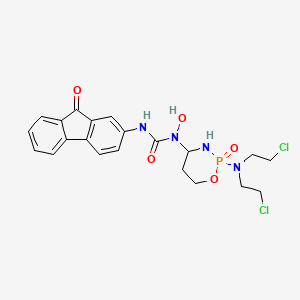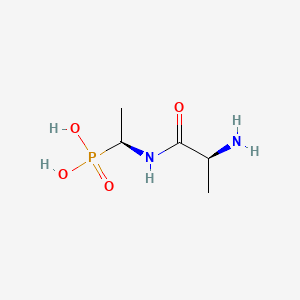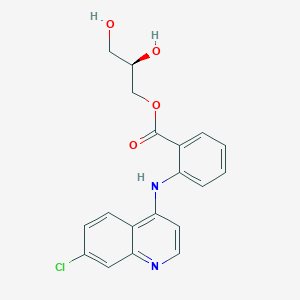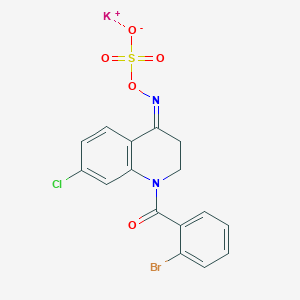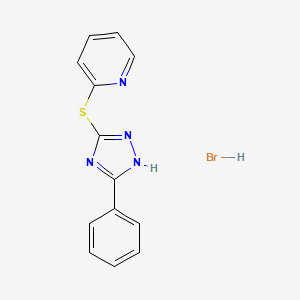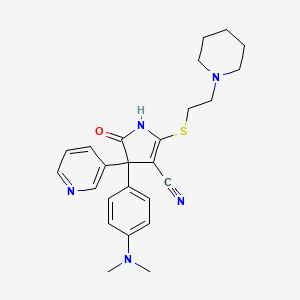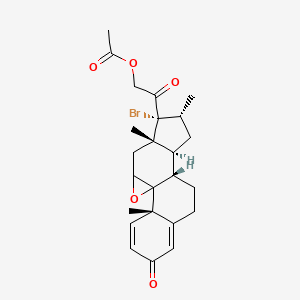![molecular formula C19H22N2S B15184204 10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine CAS No. 1460240-93-0](/img/structure/B15184204.png)
10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mepazine, also known as Pecazine, is a phenothiazine derivative that was initially synthesized in 1953 by Wilhelm Schuler and Otto Nieschulz. It was formerly used as a neuroleptic drug or major tranquilizer. Mepazine has been of interest in recent research due to its inhibitory effects on MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) and RANKL (receptor activator of nuclear factor κ-B ligand) pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mepazine can be synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. One common method involves the alkylation of phenothiazine with 1-methylpiperidine under controlled conditions to yield mepazine .
Industrial Production Methods
Industrial production of mepazine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Mepazine undergoes several types of chemical reactions, including:
Oxidation: Mepazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert mepazine to its corresponding amines.
Substitution: Mepazine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Mepazine has been extensively studied for its potential therapeutic applications:
Cancer Research: Mepazine has shown promise as an inhibitor of MALT1, which is involved in the pathogenesis of certain cancers, including breast cancer and B cell lymphomas.
Autoimmune Diseases: It has been investigated for its potential to treat autoimmune diseases such as multiple sclerosis by inhibiting MALT1 protease activity.
Mechanism of Action
Mepazine exerts its effects primarily through the inhibition of MALT1 protease activity. MALT1 is a key player in the NF-κB signaling pathway, which is crucial for immune cell activation and inflammation. By inhibiting MALT1, mepazine can modulate immune responses and reduce inflammation . Additionally, mepazine’s inhibition of RANKL-induced osteoclastogenesis involves a MALT1-independent mechanism .
Comparison with Similar Compounds
Mepazine belongs to the phenothiazine family, which includes other compounds such as:
Chlorpromazine: Used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic.
Uniqueness of Mepazine
Mepazine is unique due to its dual inhibitory effects on MALT1 and RANKL pathways, which are not commonly observed in other phenothiazine derivatives. This makes it a valuable compound for research in both cancer and autoimmune diseases .
Properties
CAS No. |
1460240-93-0 |
|---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3/t15-/m1/s1 |
InChI Key |
CBHCDHNUZWWAPP-OAHLLOKOSA-N |
Isomeric SMILES |
CN1CCC[C@H](C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


